

2,1-benzisoxazole chemical structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anthranil*

Cat. No.: *B1196931*

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2,1-Benzisoxazole

Abstract

2,1-Benzisoxazole, also known as **anthranil**, is a heterocyclic aromatic compound featuring a benzene ring fused to an isoxazole ring.^{[1][2]} This scaffold is of significant interest to researchers, scientists, and drug development professionals due to its presence in a wide array of pharmacologically active molecules, including antipsychotic and anticonvulsant drugs.^{[2][3]} Its unique electronic structure and bonding characteristics are fundamental to its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of 2,1-benzisoxazole. It includes a summary of quantitative structural data, detailed experimental protocols for its synthesis and characterization, and graphical representations of synthetic pathways and analytical workflows to support further research and development.

Molecular Structure and Bonding

2,1-Benzisoxazole is an aromatic organic compound with the molecular formula C₇H₅NO.^[1] The structure consists of a benzene ring fused to a 1,2-oxazole ring via the C-N bond.^[4] This fusion results in a bicyclic system that is relatively stable due to its aromaticity.^[2]

Physicochemical Properties

The fundamental physicochemical properties of 2,1-benzisoxazole are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ NO	[1] [4]
Molecular Weight	119.12 g/mol	[1]
CAS Number	271-58-9	[1]
Appearance	Clear yellow to brown-red liquid	[4] [5]
Density	1.183 g/mL at 25 °C	[4]
Boiling Point	215 °C	[4]
Refractive Index	n _{20/D} 1.584	[4]

Structural and Bonding Parameters

Detailed structural parameters such as bond lengths and angles are typically determined via X-ray crystallography or computational modeling. While crystallographic data for the parent 2,1-benzisoxazole is not readily available in the provided search results, data for its derivatives offer significant insight into the core structure's geometry.

For instance, X-ray analysis of a 1,3-dihydro-2,1-benzisoxazole derivative revealed that the nitrogen atom is highly pyramidal, with the sum of bond angles around it being 324.6°.[\[6\]](#) This deviation from the 360° expected for a planar atom highlights the stereochemical characteristics of the heterocyclic ring in its reduced form.[\[6\]](#)

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of 2,1-benzisoxazole and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts provide information about the electronic environment of each nucleus.

Nucleus	Chemical Shift (ppm)	Reference
¹ H NMR	7.0 - 8.5	[7][8][9]
¹³ C NMR	113 - 165	[10][11]

Note: The specific chemical shifts and coupling patterns depend on the solvent used and the substitution pattern on the benzisoxazole ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2,1-benzisoxazole shows a molecular ion peak corresponding to its molecular weight, confirming its elemental composition.[12]

Experimental Protocols

Synthesis of 2,1-Benzisoxazoles via Decyanative Cyclization

This protocol describes an efficient, solvent-free synthesis of 2,1-benzisoxazoles from 2-nitrophenyl acetonitriles at room temperature, promoted by trifluoromethanesulfonic acid (TfOH).[13]

Materials:

- Substituted 2-nitrophenyl acetonitrile (1.0 equiv)
- Trifluoromethanesulfonic acid (TfOH) (2.0 equiv)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Standard workup and purification supplies (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica gel for chromatography)

Procedure:

- To a round-bottom flask containing the 2-nitrophenyl acetonitrile derivative, add TfOH at room temperature.[13]
- Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]
- Upon completion, carefully quench the reaction by adding the mixture to a stirred, saturated aqueous solution of NaHCO₃.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield the pure 2,1-benzisoxazole derivative.[13]

Protocol for NMR Spectroscopic Analysis

Procedure:

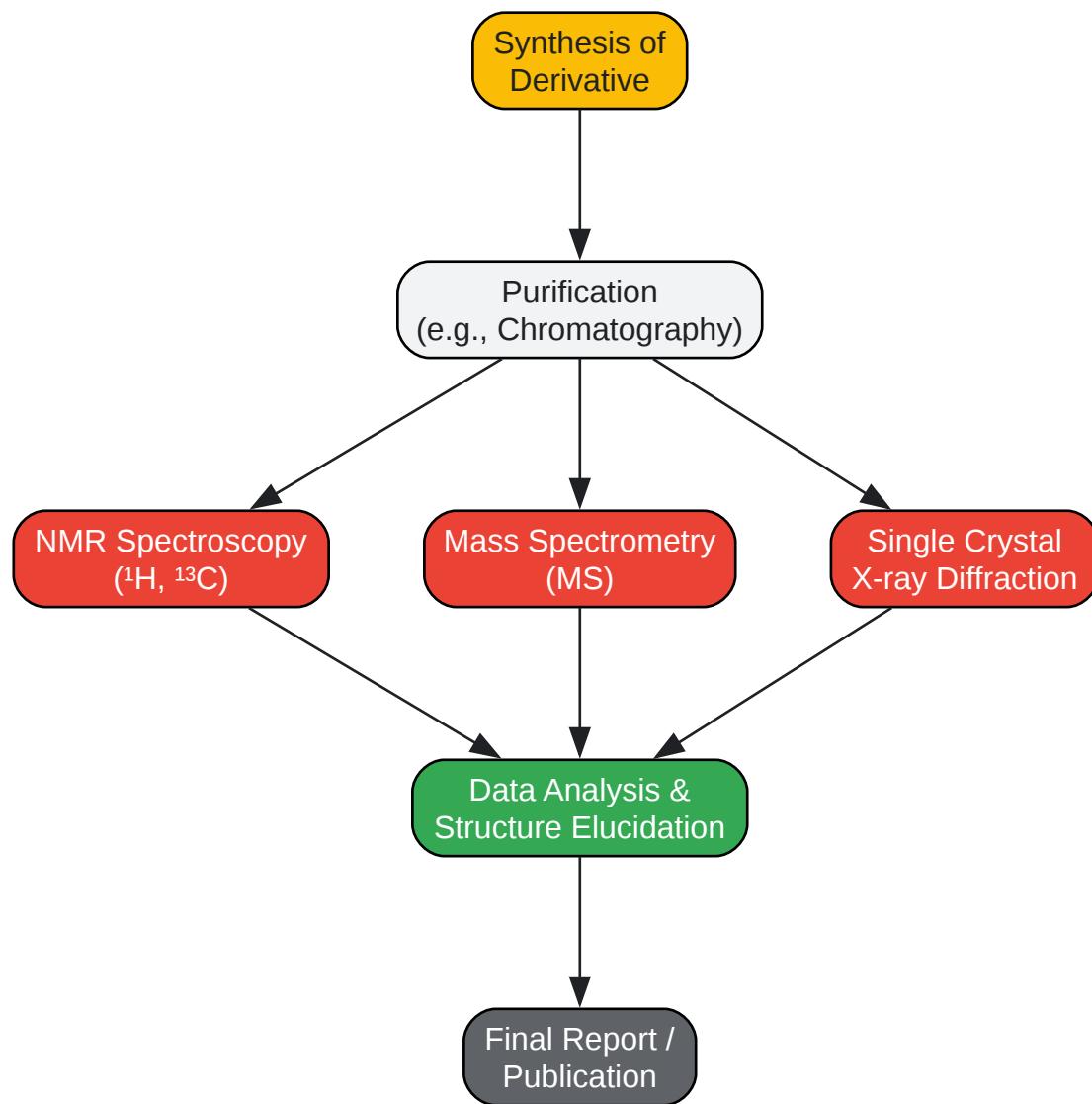
- Dissolve approximately 5-10 mg of the purified 2,1-benzisoxazole sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
- Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[11]
- Process the resulting Free Induction Decay (FID) data (e.g., Fourier transform, phase correction, baseline correction) to obtain the final spectra for analysis.

Reaction Pathways and Analytical Workflows

Visualizing reaction mechanisms and experimental workflows can clarify complex relationships and procedures. The following diagrams were generated using the DOT language.

Proposed Mechanism for Decyanative Cyclization

The synthesis of 2,1-benzisoxazoles from 2-nitrophenyl acetonitriles is proposed to proceed through an acid-promoted enolization, followed by intramolecular cyclization and a retro-Diels–Alder-type elimination.[13]



[Click to download full resolution via product page](#)

Caption: Proposed reaction mechanism for the synthesis of 2,1-benzisoxazoles.

General Workflow for Structural Characterization

The logical workflow for synthesizing and characterizing a novel 2,1-benzisoxazole derivative typically involves synthesis, purification, and a suite of analytical techniques to confirm its structure and purity.

[Click to download full resolution via product page](#)

Caption: Standard workflow for synthesis and structural analysis of derivatives.

Conclusion

2,1-Benzisoxazole possesses a stable, aromatic heterocyclic structure that serves as a critical pharmacophore in medicinal chemistry. Its bonding characteristics, elucidated through spectroscopic and crystallographic methods, are key to understanding its reactivity and potential as a building block for novel therapeutic agents. The experimental protocols and logical workflows detailed in this guide provide a framework for researchers to synthesize, characterize, and further investigate this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,1-Benzisoxazole [webbook.nist.gov]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2,1-BENZISOXAZOLE | 271-58-9 [chemicalbook.com]
- 6. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,1-BENZISOXAZOLE(271-58-9) 1H NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,1-Benzisoxazole [webbook.nist.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- To cite this document: BenchChem. [2,1-benzisoxazole chemical structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1196931#2-1-benzisoxazole-chemical-structure-and-bonding\]](https://www.benchchem.com/product/b1196931#2-1-benzisoxazole-chemical-structure-and-bonding)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com